molecular formula C25H20Cl2N2O4 B304812 4-{3,5-Dichloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{3,5-Dichloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B304812
M. Wt: 483.3 g/mol
InChI Key: IKXVZJBBFPMPGU-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3,5-Dichloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCPYB and is a potent inhibitor of various enzymes.

Mechanism of Action

DCPYB exerts its inhibitory effect on enzymes by binding to their active sites and preventing substrate binding. The exact mechanism of action of DCPYB is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects:
DCPYB has been shown to have various biochemical and physiological effects, depending on the enzyme being inhibited. Inhibition of COX-2 results in the suppression of inflammation, while inhibition of other enzymes can have different effects on cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCPYB is its potency as an enzyme inhibitor. This makes it a valuable tool for the study of enzyme inhibition and structure-activity relationships. However, DCPYB has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of DCPYB. One potential direction is the development of DCPYB derivatives with improved potency and selectivity for specific enzymes. Another direction is the study of the pharmacokinetics and pharmacodynamics of DCPYB in animal models and humans. Finally, the potential applications of DCPYB in agriculture and biotechnology warrant further investigation.
Conclusion:
In conclusion, DCPYB is a potent inhibitor of various enzymes with potential applications in medicine, agriculture, and biotechnology. Its synthesis is complex, but its potency makes it a valuable tool for the study of enzyme inhibition and structure-activity relationships. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of DCPYB is a complex process that involves several steps. The first step involves the reaction of 2-(3-methylphenoxy)ethanol with 3,5-dichloro-2-formylbenzoic acid to form 2-(3-methylphenoxy)ethyl 3,5-dichloro-2-benzoylbenzoate. This intermediate is then reacted with phenylhydrazine to form 4-(3,5-dichloro-2-benzoylphenyl)hydrazono-2-(3-methylphenoxy)ethyl benzoate. Finally, this compound is reacted with malonic acid in the presence of acetic anhydride to form DCPYB.

Scientific Research Applications

DCPYB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, DCPYB has been shown to be a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This makes DCPYB a potential candidate for the treatment of inflammatory diseases such as arthritis and cancer.
In agriculture, DCPYB has been shown to have herbicidal properties and can be used as a selective herbicide for the control of weeds in crops. In biotechnology, DCPYB has been used as a tool for the study of enzyme inhibition and structure-activity relationships.

properties

Molecular Formula

C25H20Cl2N2O4

Molecular Weight

483.3 g/mol

IUPAC Name

(4E)-4-[[3,5-dichloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H20Cl2N2O4/c1-16-6-5-9-20(12-16)32-10-11-33-23-17(13-18(26)15-22(23)27)14-21-24(30)28-29(25(21)31)19-7-3-2-4-8-19/h2-9,12-15H,10-11H2,1H3,(H,28,30)/b21-14+

InChI Key

IKXVZJBBFPMPGU-KGENOOAVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)Cl)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4

SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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